O-Benzyl Psilocybin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Benzyl Psilocybin-d4 is a deuterated analog of O-Benzyl Psilocybin, a compound structurally related to psilocybin, the psychoactive substance found in certain mushrooms. The deuterium atoms in this compound replace hydrogen atoms, making it useful for tracing and studying the metabolism and pharmacokinetics of O-Benzyl Psilocybin in biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocybin-d4 involves several steps, starting from the precursor 4-hydroxyindole. The key steps include:
Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxyindole is protected using a benzyl group to form 4-benzyloxyindole.
Deuteration: The indole ring is then subjected to deuteration, replacing specific hydrogen atoms with deuterium.
Phosphorylation: The deuterated intermediate undergoes phosphorylation to introduce the phosphate group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the purity and isotopic labeling of the compound through analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy
化学反応の分析
Types of Reactions: O-Benzyl Psilocybin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Deuterated psilocin derivatives.
Substitution Products: Various substituted indole derivatives
科学的研究の応用
O-Benzyl Psilocybin-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of psilocybin and its analogs.
Biology: Employed in metabolic studies to trace the biotransformation of psilocybin in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of novel psychoactive substances and in forensic toxicology for drug testing
作用機序
O-Benzyl Psilocybin-d4 exerts its effects through the following mechanisms:
Serotonin Receptor Agonism: It acts as an agonist at serotonin 5-HT2A receptors, leading to altered neurotransmission and psychedelic effects.
Dephosphorylation: In the body, it is dephosphorylated to form O-Benzyl Psilocin-d4, which crosses the blood-brain barrier and interacts with serotonin receptors.
Neural Circuitry Modulation: It alters neural circuitry, particularly in the default mode network and amygdala, which are implicated in mood regulation and perception
類似化合物との比較
Psilocybin: The non-deuterated analog, widely studied for its psychoactive properties.
Psilocin: The active metabolite of psilocybin, responsible for its hallucinogenic effects.
Lysergic Acid Diethylamide (LSD): Another well-known psychedelic compound with similar serotonin receptor agonism.
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic with rapid onset and short duration of action.
Uniqueness: O-Benzyl Psilocybin-d4 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides insights into the pharmacokinetics and biotransformation of psilocybin analogs, making it a valuable tool in both research and forensic applications .
生物活性
O-Benzyl Psilocybin-d4 is a chemically modified derivative of psilocin, which is the active metabolite of psilocybin, a naturally occurring psychedelic compound. This article provides a detailed overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
1. Chemical Structure and Synthesis
This compound features a benzyl group added to the psilocin structure, enhancing its stability and potentially altering its pharmacological properties. The "d4" designation indicates the presence of deuterium atoms, which replace four hydrogen atoms in the molecule. This modification is crucial for tracing metabolic pathways in research settings.
The synthesis of this compound involves several steps, including:
- Formation of the Benzyl Group : The introduction of the benzyl group enhances receptor binding affinity.
- Deuteration : Replacing hydrogen with deuterium allows for unique mass signature identification in pharmacokinetic studies.
2. Biological Activity and Mechanism
This compound exhibits significant biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds like this compound possess high affinity for multiple serotonin receptor subtypes, suggesting potential applications in treating psychiatric conditions such as depression and anxiety.
Table 1: Comparison of Binding Affinities
Compound | Structure Modification | Binding Affinity | Unique Properties |
---|---|---|---|
This compound | Benzyl group + deuterium | High | Enhanced stability and traceability |
Psilocybin | Phosphate ester | Moderate | Pro-drug form requiring metabolic conversion |
Psilocin | None | High | Directly active but less stable |
N-Benzyl Psilocin | Benzyl group at nitrogen | Varies | Potentially different receptor selectivity |
3. Pharmacokinetics
Pharmacokinetic studies show that this compound retains significant activity at the 5-HT2A receptors while potentially exhibiting altered kinetics due to its structural modifications. The compound's metabolism is expected to mirror that of psilocin, where it undergoes rapid dephosphorylation in the body.
Key Pharmacokinetic Parameters:
- Onset of Action : Approximately 20–40 minutes after oral administration.
- Half-Life : Estimated between 2.1 to 3.7 hours as psilocin.
- Metabolism : Primarily occurs in the liver with metabolites including psilocin and various glucuronides.
4. Therapeutic Applications
Recent studies have highlighted the potential of psilocybin analogs, including this compound, for therapeutic use in treating various psychiatric disorders:
- Depression : Clinical trials have shown that psychedelics can provide lasting relief from treatment-resistant depression.
- Anxiety Disorders : Research suggests that psychedelics may help alleviate anxiety associated with terminal illness.
- Substance Use Disorders : Early findings indicate efficacy in supporting recovery from addiction to substances like alcohol and nicotine.
5. Case Studies and Clinical Trials
Several clinical trials have investigated the efficacy of psilocybin and its analogs:
- A study involving 200 participants demonstrated that a single high dose of psilocybin resulted in significant improvements in depressive symptoms lasting several weeks post-treatment2.
- Another trial focused on patients with existential anxiety due to terminal illness reported lasting psychological benefits from a single dose of psilocybin .
特性
CAS番号 |
1246817-39-9 |
---|---|
分子式 |
C19H23N2O4P |
分子量 |
378.4 g/mol |
IUPAC名 |
benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23)/i11D2,12D2 |
InChIキー |
GKAIYZRUCXEQSP-AREBVXNXSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 |
異性体SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
正規SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 |
同義語 |
4-Benzyl-phosphoryl-N,N-dimethyltryptamine-d4; Cy 39-d4; O-Benzyl Indocybin-d4; O-Benzyl Psilocybine-d4; O-Benzyl-O-phosphoryl-4-hydroxy-N,N-dimethyltryptamine-d4; Psilocine O-Benzyl Phosphate-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。